molecular formula C11H8Cl2N2O B1280267 1-benzyl-3,5-dichloropyrazin-2(1H)-one CAS No. 87486-35-9

1-benzyl-3,5-dichloropyrazin-2(1H)-one

Cat. No. B1280267
CAS RN: 87486-35-9
M. Wt: 255.1 g/mol
InChI Key: HOQQWVHNEUMOAJ-UHFFFAOYSA-N
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Description

The compound of interest, 1-benzyl-3,5-dichloropyrazin-2(1H)-one, is a pyrazinone derivative, which is a class of compounds known for their diverse biological activities and potential use in pharmaceuticals. The papers provided discuss various pyrazinone derivatives and related compounds, which can offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds.

Synthesis Analysis

The synthesis of pyrazinone derivatives and related compounds involves various catalysts and reaction conditions. For instance, 1,3,5-Tris(hydrogensulfato) benzene (THSB) has been used as an efficient catalyst for the synthesis of pyrazol derivatives, offering excellent yields and eco-friendly reaction conditions . Similarly, a microwave-assisted Buchwald–Hartwig type reaction has been employed to synthesize substituted pyrazino[1,2-a]benzimidazol-1(2H)ones from 3,5-dichloropyrazinones . These methods highlight the advancements in the synthesis of pyrazinone derivatives, which could be applicable to the synthesis of 1-benzyl-3,5-dichloropyrazin-2(1H)-one.

Molecular Structure Analysis

The molecular structure of pyrazinone derivatives is characterized by various spectroscopic techniques. For example, the novel pyrazole derivative discussed in one study was characterized by FT-IR, NMR, MS, UV-visible spectra, and X-ray crystallography, revealing a twisted conformation between the pyrazole and thiophene rings . Such detailed structural analysis is crucial for understanding the conformation and stability of the compounds, which is also relevant for 1-benzyl-3,5-dichloropyrazin-2(1H)-one.

Chemical Reactions Analysis

The reactivity of pyrazinone derivatives with other chemical entities can lead to the formation of various biologically active compounds. For instance, novel 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline derivatives were synthesized through cyclization reactions . These reactions demonstrate the versatility of pyrazinone derivatives in forming complex heterocyclic systems, which is an important aspect of chemical reactions analysis for 1-benzyl-3,5-dichloropyrazin-2(1H)-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazinone derivatives are influenced by their molecular structure. The electrochemical behavior of 1H-3-methyl-4-ethoxycarbonyl-5-(benzylidenehydrazino)pyrazoles has been studied to understand the influence of various substituents on the mechanism of anodic oxidation . Additionally, the thermal decomposition and nonlinear optical properties of certain pyrazole derivatives have been investigated . These studies provide a foundation for analyzing the physical and chemical properties of 1-benzyl-3,5-dichloropyrazin-2(1H)-one.

Scientific Research Applications

Chemoselective Synthesis

1-Benzyl-3,5-dichloropyrazin-2(1H)-one is used in chemoselective synthesis, particularly in a microwave-assisted one-pot cross-Stille reaction with benzylic halides. This process, reported by Appukkuttan et al. (2006), is significant for its improved yields and avoidance of toxic intermediates, making it a safer and more efficient approach in organic synthesis (Appukkuttan et al., 2006).

Structural Elucidation and Analysis

The compound plays a role in the structural elucidation of novel derivatives. For instance, a study by Naveen et al. (2018) explored the synthesis and detailed structural analysis of a novel pyrazole derivative, highlighting the compound's utility in advancing understanding of molecular structures and interactions (Naveen et al., 2018).

Antimicrobial Applications

Patel et al. (2010) investigated the antimicrobial activity of a series of quinazolin-4(3H) ones synthesized using 1-benzyl-3,5-dichloropyrazin-2(1H)-one. This research signifies the compound's potential in developing new antibacterial and antifungal agents (Patel, Patel, & Barat, 2010).

Molecular Modeling and Drug Development

The compound has been used in molecular modeling to understand the structures of biologically active compounds. Grdadolnik et al. (1997) utilized it to analyze the transformation of benzopyran-2,5-diones, demonstrating its value in drug development and understanding of bioactive molecules (Grdadolnik et al., 1997).

properties

IUPAC Name

1-benzyl-3,5-dichloropyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O/c12-9-7-15(11(16)10(13)14-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQQWVHNEUMOAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=C(C2=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461678
Record name 1-benzyl-3,5-dichloropyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3,5-dichloropyrazin-2(1H)-one

CAS RN

87486-35-9
Record name 3,5-Dichloro-1-(phenylmethyl)-2(1H)-pyrazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87486-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-benzyl-3,5-dichloropyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 92 g (725 mmol) of oxalyl chloride in 188 ml of 1,2-dichlorobenzene are added 26.5 g (145 mmol) of N-benzylaminoacetonitrile. The solution is heated to 60° C. for 20 min and to 90° C. for 6 h. It is allowed to cool and left at this temperature for 15 h. The solvent is removed under reduced pressure and the residue is eluted with silica gel and with a gradient from cyclohexane to 5:1 cyclohexane/ethyl acetate. The product fractions are combined and concentrated to dryness under reduced pressure. The residue is crystallized from diethyl ether. This affords 22 g (60% of theory) of the desired compound.
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
188 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WRR Harker, PM Delaney, M Simms, MJ Tozer… - Tetrahedron, 2013 - Elsevier
The multigram synthesis of N-protected 2-pyridone boronic acid derivatives via a [4+2] cycloaddition of alkynylboronates with 2-pyrazinones is presented. The reactions are highly …
Number of citations: 12 www.sciencedirect.com

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